molecular formula C20H24N6O11 B607167 Dnp-peg3-dnp CAS No. 1365655-92-0

Dnp-peg3-dnp

Cat. No.: B607167
CAS No.: 1365655-92-0
M. Wt: 524.44
InChI Key: DCJHARRKAIYZFB-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG3-DNP involves the conjugation of two 2,4-dinitrophenol (DNP) moieties with a polyethylene glycol (PEG) chain. The reaction typically involves the activation of the PEG chain with a suitable leaving group, followed by nucleophilic substitution with the DNP moieties. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process includes rigorous purification steps such as chromatography to remove impurities and achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: DNP-PEG3-DNP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DNP-PEG3-DNP has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: DNP-PEG3-DNP is unique due to its dual DNP moieties, which enhance its ability to participate in specific chemical reactions and facilitate the formation of PROTACs. The PEG chain increases the solubility and stability of the compound in aqueous media, making it highly versatile for various applications .

Properties

IUPAC Name

N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJHARRKAIYZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365655-92-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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